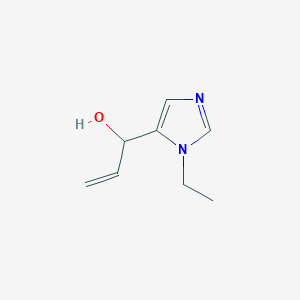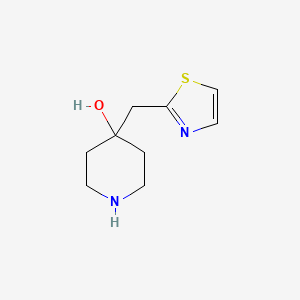![molecular formula C13H19N B13600633 3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
3-[(2,4,6-Trimethylphenyl)methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4,6-Trimethylphenyl)methyl]azetidine is an organic compound featuring an azetidine ring substituted with a 2,4,6-trimethylphenylmethyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethylphenyl)methyl]azetidine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with azetidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the benzylic carbon of the 2,4,6-trimethylbenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,4,6-Trimethylphenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amines.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react at the benzylic position under basic conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Saturated amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2,4,6-Trimethylphenyl)methyl]azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 3-[(2,4,6-Trimethylphenyl)methyl]azetidine involves its interaction with molecular targets, such as enzymes or receptors, through its azetidine ring and benzylic substituent. The compound’s reactivity and ring strain contribute to its ability to form covalent bonds with target molecules, potentially leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound without the 2,4,6-trimethylphenylmethyl group.
2,4,6-Trimethylbenzylamine: Lacks the azetidine ring but contains the same benzylic substituent.
N-Benzylazetidine: Similar structure but with a different substituent on the azetidine ring.
Uniqueness
3-[(2,4,6-Trimethylphenyl)methyl]azetidine is unique due to the combination of the azetidine ring and the 2,4,6-trimethylphenylmethyl group. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3-[(2,4,6-trimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C13H19N/c1-9-4-10(2)13(11(3)5-9)6-12-7-14-8-12/h4-5,12,14H,6-8H2,1-3H3 |
InChI-Schlüssel |
DUFRIFXDLKIIQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)CC2CNC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


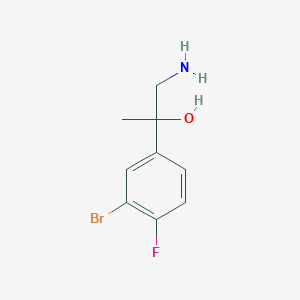
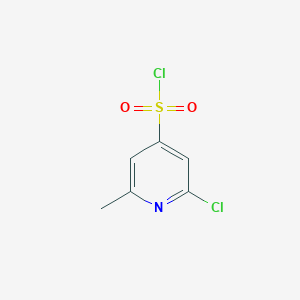
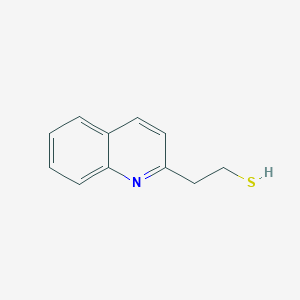
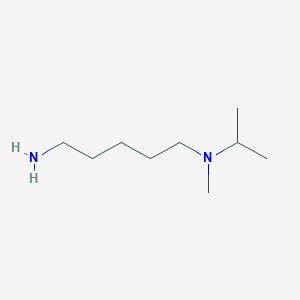
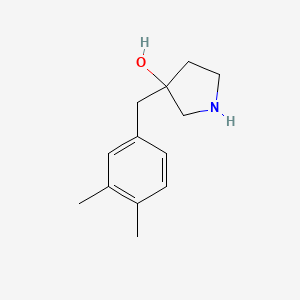
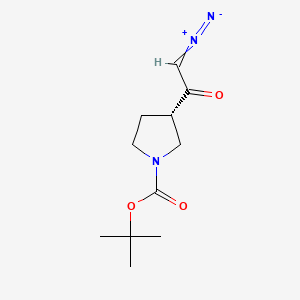
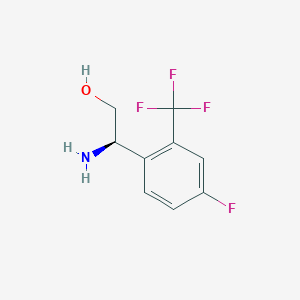
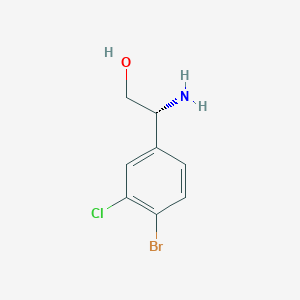

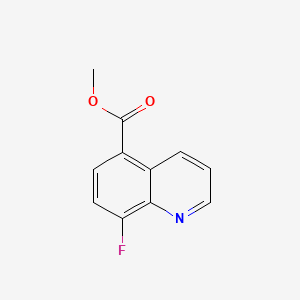
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)

